Pyrimidine-5-sulfonyl chloride
Overview
Description
Pyrimidine-5-sulfonyl chloride is a chemical compound with the empirical formula C4H2Cl2N2O2S . It is a solid substance and is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of pyrimidines has been widely studied. For instance, one method involves the reaction of enaminonitrile with CS in the presence of sodium methoxide . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of Pyrimidine-5-sulfonyl chloride can be represented by the SMILES string Clc1ncc (cn1)S (Cl) (=O)=O . The molecular weight of this compound is 213.04 .Chemical Reactions Analysis
Pyrimidines are known for their diverse chemical reactivity. They can undergo various types of reactions, including cycloadditions and multicomponent reactions . The specific reactions that Pyrimidine-5-sulfonyl chloride can undergo are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
Pyrimidine-5-sulfonyl chloride is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis and Stability
- Pyrimidine-5-sulfonyl chloride and similar compounds, such as pyrimidine-2-sulfonyl chloride, are important in the synthesis of heterocyclic compounds. However, these compounds are generally unstable at room temperature. For example, pyrimidine-2-sulfonyl chloride rapidly decomposes to 2-chloropyrimidine (Bahrami, Khodaei, & Soheilizad, 2010).
Reactivity in Medicinal Chemistry
- Pyrimidine-5-sulfonyl chloride is used in the synthesis of sulfonyl fluorides and sulfonamides, which are important in medicinal chemistry. Its reactivity has been harnessed in a parallel medicinal chemistry protocol for the efficient synthesis of these compounds (Tucker, Chenard, & Young, 2015).
Biological Activity
- Pyrimidine derivatives, synthesized using pyrimidine-5-sulfonyl chloride, have shown a wide range of biological activities. These include antioxidant, anticancer, antibacterial, and anti-inflammatory activities. The structure of these derivatives often influences their biological efficacy (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Synthesis of Antitumor Compounds
- The compound is also used in the synthesis of antitumor agents, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which has shown significant activity against specific types of tumors (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Novel Synthetic Applications
- It's utilized in the synthesis of novel heterocyclic compounds, such as bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, showcasing the versatility of pyrimidine-5-sulfonyl chloride in creating diverse chemical structures (Saftić, Vianello, & Žinić, 2015).
Chemoselective Reactions
- Pyrimidine-5-sulfonyl chloride is used in chemoselective reactions to produce compounds with antimicrobial properties. This is critical in the development of new pharmaceuticals (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).
Fluorescent Probe Development
- The compound is instrumental in the development of new fluorescent probes. The fluorescent properties of pyrazolo[1,5-a]pyrimidines, synthesized from pyrimidine-5-sulfonyl chloride, are being explored for potential applications in this field (Wu, Li, Liu, Wang, Yang, & Chen, 2008).
Safety And Hazards
Future Directions
Pyrimidines, including Pyrimidine-5-sulfonyl chloride, continue to attract interest due to their various chemical and biological applications . Future research may focus on developing new synthetic routes for pyrimidines, exploring their potential biological activities, and designing novel pyrimidine analogs with enhanced activities .
properties
IUPAC Name |
pyrimidine-5-sulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRZIAHMTDZRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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